1-cyclopropyl-3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-CYCLOPROPYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes cyclopropyl, hydroxy, methoxybenzoyl, and morpholinomethyl groups
Preparation Methods
The synthesis of 1-CYCLOPROPYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the cyclopropyl and methoxybenzoyl intermediates, followed by their coupling with the morpholinomethyl phenyl group. The final step involves the formation of the dihydropyrrolone ring under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-CYCLOPROPYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-CYCLOPROPYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound can be used as a probe to study biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-CYCLOPROPYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with similar compounds such as:
3-(4-HYDROXY-3-METHOXYBENZOYL)-1-PROPANOL: Similar in structure but lacks the cyclopropyl and morpholinomethyl groups.
4-(3-HYDROXYPROPYL)-2-METHOXYPHENOL: Contains a hydroxypropyl group instead of the dihydropyrrolone ring.
3-(3-METHOXY-4-HYDROXYPHENYL)-1-PROPANOL: Similar phenyl group but different functional groups attached.
Properties
Molecular Formula |
C27H30N2O6 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(4E)-1-cyclopropyl-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30N2O6/c1-33-21-8-3-17(4-9-21)25(30)23-24(29(20-6-7-20)27(32)26(23)31)18-5-10-22(34-2)19(15-18)16-28-11-13-35-14-12-28/h3-5,8-10,15,20,24,30H,6-7,11-14,16H2,1-2H3/b25-23+ |
InChI Key |
CNLMHBGGTUADTC-WJTDDFOZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3CC3)C4=CC(=C(C=C4)OC)CN5CCOCC5)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3CC3)C4=CC(=C(C=C4)OC)CN5CCOCC5)O |
Origin of Product |
United States |
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